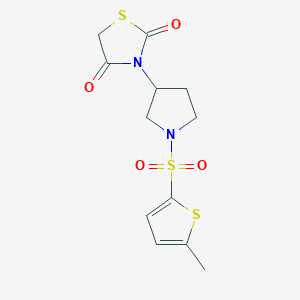
3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C12H14N2O4S3 and its molecular weight is 346.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Pyrrolidine Ring
The pyrrolidine ring is a common feature in many biologically active compounds. It’s a five-membered nitrogen heterocycle that’s often used by medicinal chemists to develop compounds for treating human diseases . The pyrrolidine ring can contribute to the stereochemistry of the molecule and increase its three-dimensional coverage .
Thiazolidine Ring
Thiazolidine is another five-membered heterocycle, containing one nitrogen and one sulfur atom. Compounds with a thiazolidine ring have been found to exhibit various biological properties, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities .
Actividad Biológica
3-(1-((5-Methylthiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features several notable functional groups:
- Thiazolidine ring : Known for its role in various biological processes.
- Sulfonyl group : Often associated with increased solubility and bioactivity.
- Pyrrolidine moiety : Contributes to the compound's pharmacological profile.
| Property | Value |
|---|---|
| Molecular Formula | C12H14N2O3S2 |
| Molecular Weight | 286.37 g/mol |
| CAS Number | 2034328-29-3 |
Antidiabetic Activity
Research indicates that derivatives of thiazolidine compounds exhibit significant antidiabetic effects by functioning as PTP1B inhibitors. For instance, compounds with similar structures demonstrated IC50 values ranging from 0.41 μM to 4.68 μM against PTP1B, suggesting that our compound may possess comparable efficacy .
Anti-inflammatory Properties
Thiazolidine derivatives have also been shown to exhibit anti-inflammatory activities. In vitro studies suggest that these compounds can reduce the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation in macrophages. This property makes them candidates for treating inflammatory diseases .
Antimicrobial Activity
Some thiazolidine derivatives have demonstrated antimicrobial properties against various bacterial strains, potentially offering a therapeutic avenue for infections resistant to conventional antibiotics. The mechanism is thought to involve disruption of bacterial cell membranes, leading to cell lysis .
Case Studies
- PTP1B Inhibition : A study focused on thiazolidine derivatives identified several compounds with potent PTP1B inhibitory activity, leading to enhanced insulin signaling in HepG2 cells. The most effective compound showed an IC50 value significantly lower than the control, indicating strong potential for diabetes treatment .
- Anti-inflammatory Effects : In a controlled experiment, a thiazolidine derivative was tested for its ability to modulate inflammatory responses in human cell lines. Results showed a marked decrease in TNF-α levels upon treatment, supporting its use as an anti-inflammatory agent .
- Antimicrobial Testing : A series of thiazolidine derivatives were evaluated against Gram-positive and Gram-negative bacteria. One derivative exhibited significant antibacterial activity with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Propiedades
IUPAC Name |
3-[1-(5-methylthiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4S3/c1-8-2-3-11(20-8)21(17,18)13-5-4-9(6-13)14-10(15)7-19-12(14)16/h2-3,9H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZEHILHEKXEOGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)N2CCC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













